
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a chloromethyl group at the 2-position and an octyl group at the 3-position of the naphthalenedione core. Naphthoquinones are known for their roles in various biological processes and have been studied for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- typically involves the chloromethylation of 1,4-naphthoquinone followed by the introduction of the octyl group. The reaction conditions for chloromethylation often include the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The subsequent alkylation with an octyl halide can be carried out under basic conditions using a strong base like sodium hydride or potassium tert-butoxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as an anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in redox reactions and influence cellular signaling pathways. It has been shown to promote the expansion of CD8+ T cells and limit the activity of Th1 and Th17 cells, which are involved in autoimmune responses .
Comparaison Avec Des Composés Similaires
1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: The parent compound, known for its broad range of biological activities.
2-Bromo-1,4-Naphthalenedione: A derivative with similar immunomodulatory properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in traditional medicine and as a dye.
The uniqueness of 1,4-Naphthalenedione, 2-(chloromethyl)-3-octyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
104582-12-9 |
|---|---|
Formule moléculaire |
C19H23ClO2 |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
2-(chloromethyl)-3-octylnaphthalene-1,4-dione |
InChI |
InChI=1S/C19H23ClO2/c1-2-3-4-5-6-7-10-16-17(13-20)19(22)15-12-9-8-11-14(15)18(16)21/h8-9,11-12H,2-7,10,13H2,1H3 |
Clé InChI |
KRCMOZFFWCQDFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
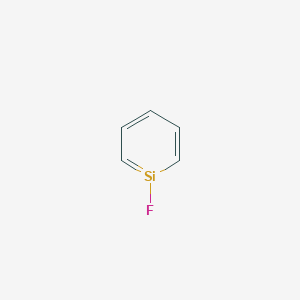
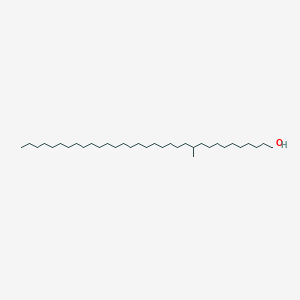
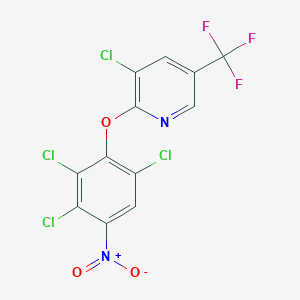
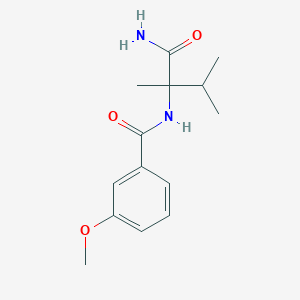
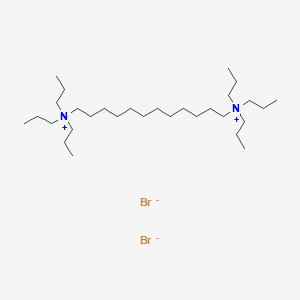
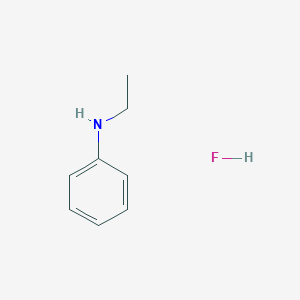



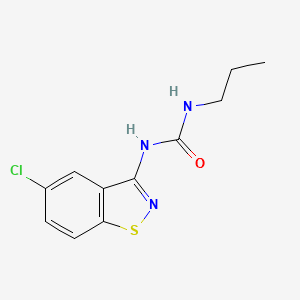

![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
